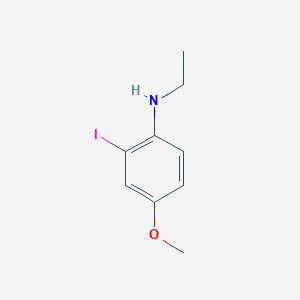
N-Ethyl-2-iodo-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-iodo-4-methoxyaniline is an organic compound with the molecular formula C9H12INO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by an ethyl group and an iodine atom, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-iodo-4-methoxyaniline typically involves the iodination of N-ethyl-4-methoxyaniline. One common method is the Sandmeyer reaction, where the amino group of N-ethyl-4-methoxyaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts . The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-iodo-4-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium azide to form the corresponding azide compound.
Oxidation and Reduction: The compound can be oxidized to form N-ethyl-2-iodo-4-methoxybenzoquinone or reduced to form this compound derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, and other nucleophiles in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Azides, nitriles, and other substituted derivatives.
Oxidation: Quinones and other oxidized products.
Reduction: Reduced aniline derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
N-Ethyl-2-iodo-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-iodo-4-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-4-methoxyaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-methoxyaniline: Lacks the ethyl group, affecting its solubility and reactivity.
N-Ethyl-2-iodoaniline: Lacks the methoxy group, influencing its electronic properties and reactivity.
Uniqueness
N-Ethyl-2-iodo-4-methoxyaniline is unique due to the presence of both the ethyl and iodine substituents, which confer distinct chemical and physical properties. The iodine atom makes it a versatile intermediate for further functionalization, while the ethyl group enhances its solubility in organic solvents.
Propriétés
Formule moléculaire |
C9H12INO |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
N-ethyl-2-iodo-4-methoxyaniline |
InChI |
InChI=1S/C9H12INO/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6,11H,3H2,1-2H3 |
Clé InChI |
HRTFUUHKZSPXLZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
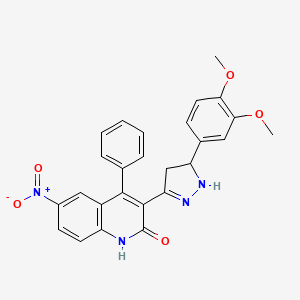

![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)

![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)

![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
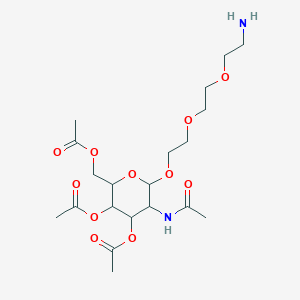
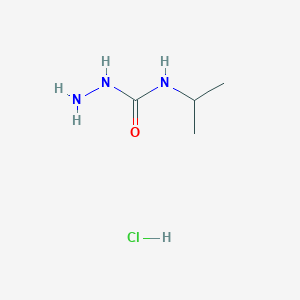
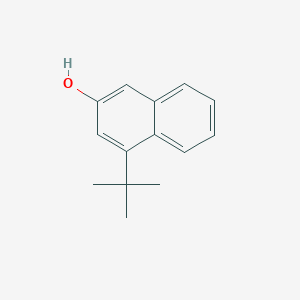
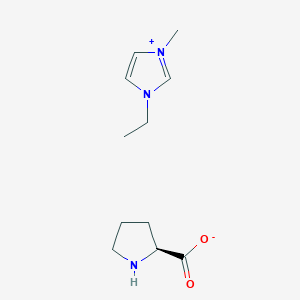
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
